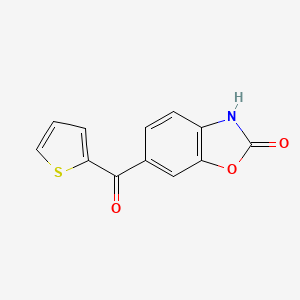

2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)-

Description

Structure and Properties 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- (CAS: N/A; synonyms: 6-(2-thienoyl)-2-benzoxazolinone) is a heterocyclic compound comprising a benzoxazolone core substituted at the 6-position with a thiophene-2-carbonyl group. Its molecular formula is C₁₂H₇NO₃S, with a molecular weight of 245.25 g/mol.

Synthesis The compound is synthesized via Claisen-Schmidt condensation between 6-acetyl-2(3H)-benzoxazolone and 2-thiophenecarboxaldehyde under basic conditions . This method parallels the synthesis of related chalcone derivatives, such as 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone, which achieved an 80% yield using similar protocols .

Related analogs, however, exhibit cytotoxic, carbonic anhydrase (CA) inhibitory, and anti-inflammatory activities .

Properties

CAS No. |

54903-14-9 |

|---|---|

Molecular Formula |

C12H7NO3S |

Molecular Weight |

245.26 g/mol |

IUPAC Name |

6-(thiophene-2-carbonyl)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C12H7NO3S/c14-11(10-2-1-5-17-10)7-3-4-8-9(6-7)16-12(15)13-8/h1-6H,(H,13,15) |

InChI Key |

KJWQYEHVOQJWCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- typically involves the condensation of 2-aminophenol with thiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzoxazolone ring exhibits limited EAS reactivity at the 5- and 7-positions due to electron withdrawal from the lactam oxygen and thienylcarbonyl group. Acylation and halogenation are typically directed to the 6-position during synthesis but are sterically hindered post-functionalization .

Nucleophilic Substitution at the Carbonyl Group

The 2-thienylcarbonyl moiety undergoes nucleophilic attack under acidic or basic conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | HCl (37%), reflux | 6-(2-thienylcarboxylic acid) derivative | |

| Aminolysis | Primary amines, DMF, 80°C | Amide derivatives |

Hydrolysis yields 2-aminophenol intermediates, which can re-cyclize under acidic conditions .

Condensation Reactions

The ketone group participates in Claisen-Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones (chalcones):

Example Reaction:

6-(2-thienylcarbonyl)-2(3H)-benzoxazolone + 4-Trifluoromethylbenzaldehyde

→ 6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone

| Condition | Yield | Biological Activity (CC₅₀) | Reference |

|---|---|---|---|

| KOH (10%), ethanol | 72% | 18.14 µM (hCA II inhibition) |

Chalcone derivatives show cytotoxic and carbonic anhydrase inhibitory effects .

Ring-Opening Reactions

The lactam ring opens under basic conditions (e.g., NaOH):

Mechanism:

-

Deprotonation at the N-H position.

-

Nucleophilic attack by hydroxide at the carbonyl carbon.

| Base | Temperature | Product Stability | Reference |

|---|---|---|---|

| 10% NaOH | RT | Re-cyclizes in HCl |

N-Substitution Reactions

The NH group undergoes alkylation or acylation:

N-Alkylation

-

Example Product: 3-(2-Pyridylmethyl)-6-(2-thienylcarbonyl)-2(3H)-benzoxazolone.

N-Acylation

Schiff Base Formation

Reaction with primary amines forms imine derivatives, though reactivity is slower compared to aldehydes:

| Amine | Condition | Application | Reference |

|---|---|---|---|

| Aniline derivatives | Lemon juice, RT | Anticancer agents |

Biological Activity and Target Interactions

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have identified derivatives of 2(3H)-benzoxazolone, including 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone, as promising candidates for cancer treatment. These compounds have shown significant antiproliferative effects against various cancer cell lines, including oral cavity squamous cell carcinoma and human colon cancer cells. The mechanism of action involves the inhibition of the PI3Kα kinase pathway, leading to apoptosis in cancer cells through the activation of caspase-3 and reduction of DNA content .

Table 1: Anticancer Activity of Benzoxazolone Derivatives

2. Neuropharmacological Effects

The benzoxazolone scaffold has been recognized for its neuroprotective properties. Compounds derived from this structure have been explored for their potential as antipsychotic and anticonvulsant agents. The ability to mimic catecholamine structures allows these compounds to interact with various neurotransmitter receptors, including dopaminergic and serotoninergic receptors, which are crucial in treating psychiatric disorders .

Table 2: Neuropharmacological Applications

Case Studies

Case Study 1: Development of Antitumor Agents

A series of chalcone derivatives based on the benzoxazolone framework were synthesized and evaluated for their anticancer properties. These compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as lead structures for further drug development targeting specific cancer pathways .

Case Study 2: Neuroprotective Studies

Research involving the application of benzoxazolone derivatives in models of neurodegenerative diseases has shown promise. These compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating conditions such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2(3H)-benzoxazolone, 6-(2-thienylcarbonyl)-, differing in substituents or core heteroatoms:

Physicochemical Properties

- Solubility : Polar substituents (e.g., hydroxyl or amine groups) improve aqueous solubility, whereas aryl or thiophene groups reduce it.

Key Research Findings

- Positional Isomerism : 6-Substituted benzoxazolones generally exhibit higher bioactivity than 5-substituted analogs due to optimal spatial alignment with target proteins .

- Electron-Donating vs. Withdrawing Groups : Electron-withdrawing groups (e.g., CF₃, Cl) enhance cytotoxicity and enzyme inhibition, while electron-donating groups (e.g., OCH₃) may reduce potency .

- Sulfur-Containing Derivatives : Thiophene-modified benzoxazolones (e.g., 6-(2-thienylcarbonyl)-) are underexplored but promising for targeting sulfur-interacting enzymes or receptors .

Biological Activity

2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- is a compound belonging to the benzoxazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoxazolone core with a thienylcarbonyl substituent at the 6-position. This structural arrangement is crucial for its biological activity, as modifications to the benzoxazolone framework can significantly influence pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2(3H)-benzoxazolone derivatives. For instance:

- Cytotoxic Effects : A study evaluated newly synthesized derivatives against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The MTT assay indicated significant cytotoxicity at concentrations around 50 µM, with some compounds inducing apoptosis through caspase-3 activation and DNA fragmentation .

- Mechanism of Action : Molecular docking studies showed that these compounds interact with key proteins such as PI3Kα, which is involved in cell growth and survival pathways. The binding affinity was associated with reduced cell viability and induced apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial properties of 2(3H)-benzoxazolone derivatives have also been investigated:

- In Vitro Studies : The compounds exhibited activity against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentrations (MIC) were determined for various strains, demonstrating effective antimicrobial action .

- Mechanism : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazolone derivatives has been documented:

- Analgesic and Anti-inflammatory Properties : Compounds derived from 2(3H)-benzoxazolone have shown promise as analgesics and anti-inflammatory agents in various preclinical models. Their action may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Study 1: Cytotoxicity Against Breast Cancer

A study synthesized several benzoxazolone derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells. The results indicated that one particular derivative demonstrated the highest cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial activity of a series of benzoxazolone derivatives against E. coli and Bacillus subtilis. The results revealed that certain compounds had MIC values in the low micromolar range, suggesting their potential as novel antimicrobial agents .

Data Tables

| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | < 50 µM | Caspase-3 activation |

| Antimicrobial | E. coli | Low µM | Disruption of cell membrane |

| Anti-inflammatory | Various | N/A | Inhibition of pro-inflammatory cytokines |

Q & A

What are the established synthetic protocols for preparing 6-(2-thienylcarbonyl)-2(3H)-benzoxazolone and its derivatives?

Answer: The synthesis typically involves condensation of 2(3H)-benzoxazolone with 2-thienylcarbonyl chloride under anhydrous conditions using a base such as triethylamine in dimethylformamide (DMF). Post-reaction purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). Modifications at the 5- or 6-position of the benzoxazolone core can be introduced using regioselective electrophilic substitution, with yields optimized by controlling reaction temperature (70–90°C) and stoichiometry .

What biological targets are associated with 6-(2-thienylcarbonyl)-2(3H)-benzoxazolone in pharmacological studies?

Answer: Primary targets include:

- σ1 receptors : Evaluated via radioligand displacement assays using [³H]-(+)-pentazocine, with Ki values <100 nM indicating high affinity .

- COX enzymes : Assessed using fluorometric assays (e.g., Cayman COX Inhibitor Screening Kit) to measure prostaglandin production inhibition (IC50 <1 μM for COX-2 selectivity) .

- Circadian clock proteins (CLOCK:BMAL1, PER/CRY) : Studied via molecular docking and dynamics simulations to identify binding interactions with key residues (e.g., CLOCK’s PAS-B domain) .

How can molecular docking and dynamics simulations be optimized to predict interactions with circadian clock proteins?

Answer:

- Docking : Use AutoDock Vina with Lamarckian genetic algorithm parameters (population size = 150, iterations = 2,500) to screen against CLOCK:BMAL1 (PDB: 4F3L). Prioritize poses with hydrogen bonds to Arg379 or Tyr362 .

- Dynamics : Run 100-ns simulations in GROMACS (AMBER force field, TIP3P water). Analyze RMSD (<2 Å stability), binding free energy (MM/PBSA ΔG < -30 kcal/mol), and residue-specific energy contributions .

What strategies resolve contradictions in reported biological activities of benzoxazolone derivatives?

Answer:

- Standardize assays : Use identical ATP concentrations (e.g., 10 μM) in kinase assays or fixed cell lines (e.g., HEK293T for σ1 receptor studies) to minimize variability .

- Orthogonal validation : Confirm σ1 receptor binding via surface plasmon resonance (SPR; KD < 50 nM) alongside functional assays (e.g., calcium flux in SH-SY5Y cells) .

- Meta-analysis : Pool data from ≥5 studies using random-effects models to account for heterogeneity in IC50/Ki values .

How can SAR studies enhance dual σ1 receptor affinity and COX-2 inhibition?

Answer:

- Substituent optimization : Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to enhance COX-2 selectivity (IC50 reduction by 40–60%). For σ1 affinity, add hydrophobic substituents (e.g., 4-fluorophenyl) at position 6 .

- 3D-QSAR modeling : Apply CoMFA (q² > 0.6, r² > 0.9) to identify steric/electrostatic fields favoring dual activity. Validate with in vivo anti-inflammatory models (e.g., carrageenan-induced paw edema) .

What analytical techniques characterize the purity and structure of 6-(2-thienylcarbonyl)-2(3H)-benzoxazolone?

Answer:

- HPLC : C18 column (acetonitrile/water gradient, 1.0 mL/min), retention time ~8.2 min, purity ≥98% .

- NMR : ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, thienyl), 7.85 (d, J=8.4 Hz, 1H, benzoxazolone), 7.45 (d, J=8.4 Hz, 1H) .

- HRMS : m/z calculated for C₁₁H₆NO₃S [M+H]⁺: 232.0174; observed: 232.0176 .

What in vivo models evaluate chronotherapeutic effects on circadian rhythms?

Answer:

- Per2::Luc mice : Administer compounds at circadian time (CT) 12–14. Measure phase shifts via bioluminescence (LumiCycle analyser). A 2-hour phase delay indicates CLOCK:BMAL1 modulation .

- SCN tissue analysis : Extract suprachiasmatic nucleus (SCN) post-treatment for qPCR quantification of Per2 (↓30–50%) and Cry1 (↑20–40%) mRNA .

How are multi-target approaches applied to benzoxazolones for neurodegenerative diseases?

Answer:

- Hybrid design : Conjugate benzoxazolone with acetylcholinesterase (AChE) inhibitors (e.g., tacrine fragments) via carbamate linkers. Test dual AChE inhibition (Ellman’s assay, IC50 <10 nM) and σ1-mediated neuroprotection (MTT assay in Aβ-stressed neurons) .

- Transcriptomic profiling : Use RNA-seq on treated SH-SY5Y cells to identify pathways (e.g., PI3K/Akt, p <0.05) modulated by multi-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.